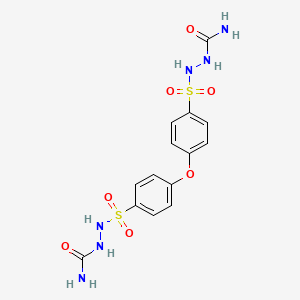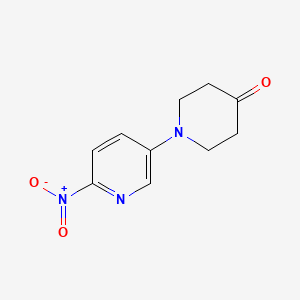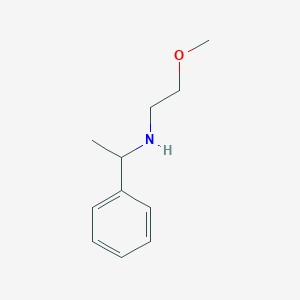
(2-Methoxyethyl)(1-phenylethyl)amine
Vue d'ensemble
Description
“(2-Methoxyethyl)(1-phenylethyl)amine” is a chemical compound with the molecular formula C11H17NO . It is offered by various chemical suppliers for use in research and development .
Synthesis Analysis
The synthesis of a similar compound, 2-methoxy ethylamine, has been described in a patent . The process involves preparing a benzyl imine intermediate, preparing an N-benzyl alkenyl-2-methoxy ethylamine intermediate, preparing a 2-methoxy ethylamine hydrochloride aqueous solution, preparing a 2-methoxy ethylamine solution, and desolventizing the 2-methoxy ethylamine solution and rectifying .Molecular Structure Analysis
The molecular structure of “(2-Methoxyethyl)(1-phenylethyl)amine” involves a nitrogen atom bonded to two carbon chains, one of which has a phenyl group and the other has a methoxy group . This structure is similar to that of 2-phenylethylamine , which is a water-soluble amine with a fishy odor .Chemical Reactions Analysis
Amines, including “(2-Methoxyethyl)(1-phenylethyl)amine”, can act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
(2-Methoxyethyl)(1-phenylethyl)amine: has potential as a scaffold for designing novel drugs. Researchers explore its structural modifications to create derivatives with improved pharmacological properties. For instance, it could serve as a starting point for developing new antidepressants, antipsychotics, or analgesics .
Neurotransmitter Analogs
The phenethylamine moiety is significant due to its resemblance to endogenous neurotransmitters like dopamine, norepinephrine, and epinephrine. These compounds play critical roles in mood regulation, stress response, and voluntary movement. Researchers investigate analogs of this compound to better understand neurotransmitter interactions and develop therapeutic agents .
Neuroprotective Effects
Studies explore the neuroprotective potential of (2-Methoxyethyl)(1-phenylethyl)amine. It may mitigate oxidative stress, inflammation, or excitotoxicity, making it relevant in neurodegenerative disease research. Investigating its effects on neuronal survival and synaptic plasticity is crucial .
Organocatalysis
The amine functionality in this compound allows it to act as an organocatalyst. Researchers use it in asymmetric synthesis, particularly in reactions involving imines, ketones, or aldehydes. Its chiral environment influences reaction outcomes, making it valuable in synthetic chemistry .
Functional Materials
(2-Methoxyethyl)(1-phenylethyl)amine derivatives can contribute to functional materials. Researchers explore their use in liquid crystals, polymers, or supramolecular assemblies. By modifying the substituents, they tailor properties such as solubility, stability, and optical behavior .
Flavor and Fragrance Industry
The aromatic nature of the phenethylamine group makes it relevant in the flavor and fragrance industry. Researchers investigate its contribution to specific scents and flavors. By understanding its interactions with receptors, they optimize formulations for perfumes, cosmetics, and food products .
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-1-phenylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10(12-8-9-13-2)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGYWDLGMZPBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethyl)(1-phenylethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



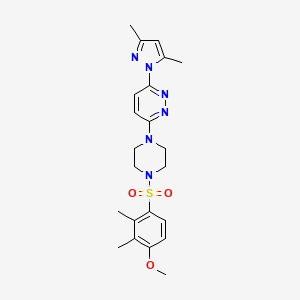
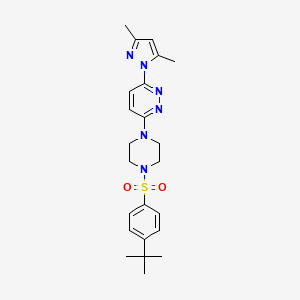

![2-Bromo-4,7-difluorobenzo[d]thiazole](/img/structure/B3201511.png)

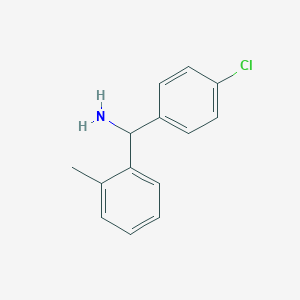

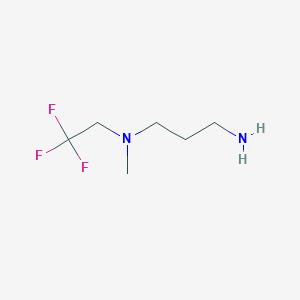
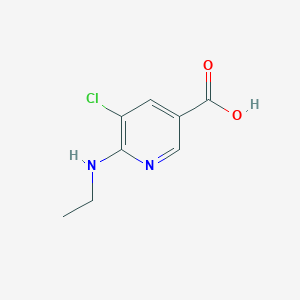
amine](/img/structure/B3201545.png)
amine](/img/structure/B3201550.png)
